Glycerophosphoserine
Overview
Description
Glycerophosphoserine is a class of phospholipids that contains the proteinogenic amino acid serine as its head group. It is an important component of cell membranes and plays a crucial role in various biological processes. This compound is an acidic phospholipid with three ionizable functional groups. At physiological pH values, the amino group is protonated, and both the phosphate group and the carboxyl group are deprotonated, leading to a net charge of -1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: In prokaryotes and yeast, glycerophosphoserine is synthesized from cytidine-diphospho-diacylglycerol and L-serine. In mammals, it is synthesized from existing phospholipids such as glycerophosphocholine or glycerophosphoethanolamine through an exchange reaction between L-serine and the phospholipid head group. This process is catalyzed by this compound synthases .
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as brain lipids, where it is found in high concentrations. The extraction process typically involves the use of organic solvents to isolate the phospholipids, followed by purification steps to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Glycerophosphoserine undergoes various chemical reactions, including hydrolysis, decarboxylation, and esterification.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the ester bond in this compound, leading to the formation of monoacylthis compound.
Decarboxylation: This reaction involves the removal of a carboxyl group from this compound, resulting in the formation of glycerophosphoethanolamine.
Esterification: This reaction involves the formation of an ester bond between this compound and a fatty acid.
Major Products:
Monoacylthis compound: Formed through hydrolysis.
Glycerophosphoethanolamine: Formed through decarboxylation.
Scientific Research Applications
Glycerophosphoserine has a wide range of scientific research applications:
Mechanism of Action
Glycerophosphoserine exerts its effects through various mechanisms:
Binding to Signaling Proteins: Positively charged motifs of signaling proteins may bind to anionic this compound via calcium bridges or electrostatic interactions.
Decarboxylation Pathway: It serves as a precursor for glycerophosphoethanolamine in the decarboxylation pathway.
Cell Membrane Dynamics: It plays a role in maintaining the structural integrity and fluidity of cell membranes.
Comparison with Similar Compounds
Glycerophosphocholine: Another phospholipid with a choline head group.
Glycerophosphoethanolamine: Formed from glycerophosphoserine through decarboxylation.
Glycerophosphoinositol: A phospholipid with an inositol head group.
Uniqueness: this compound is unique due to its serine head group, which imparts specific biochemical properties such as its role in cell signaling and its ability to improve cognitive function when used as a dietary supplement .
Properties
IUPAC Name |
(2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4?,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZWYGMENQVNFU-AKGZTFGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)OCC(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OP(=O)(O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949148 | |
Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26289-09-8 | |
Record name | O-[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26289-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerophosphoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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